4-(4-Benzyloxyphenyl)-2-fluorophenol
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Overview
Description
“4-(4-Benzyloxyphenyl)-2-fluorophenol” is a compound that likely contains a benzene ring with a benzyloxy (benzyl ether) and a fluorophenol group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While the exact synthesis process for “4-(4-Benzyloxyphenyl)-2-fluorophenol” isn’t available, similar compounds are often synthesized through processes like Claisen-Schmidt condensation .
Molecular Structure Analysis
The molecular structure of “4-(4-Benzyloxyphenyl)-2-fluorophenol” would likely be influenced by the presence of the benzyloxy and fluorophenol groups . These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Benzyloxyphenyl)-2-fluorophenol” would likely be influenced by the presence of the benzyloxy and fluorophenol groups . These groups could participate in a variety of reactions, including oxidation, reduction, and various types of substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Benzyloxyphenyl)-2-fluorophenol” would be influenced by its molecular structure. For example, the presence of the benzyloxy and fluorophenol groups could impact its solubility, melting point, and reactivity .
Scientific Research Applications
Radiosynthesis Precursor for Fluorophenol
4-(4-Benzyloxyphenyl)-2-fluorophenol serves as an effective precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound crucial for constructing molecules with a 4-[¹⁸F]fluorophenoxy moiety. The use of bis(4-benzyloxyphenyl)iodonium salts has shown significant efficacy in labeling precursors for this synthesis, leading to advancements in no-carrier-added (n.c.a.) forms of the compound (Helfer et al., 2013). Another study highlights a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a method to produce n.c.a. [18F]fluorophenol with notable radiochemical yield (Ross et al., 2011).
Fluorescent Probes for Sensing
Compounds derived from fluorophenols, including 4-(4-Benzyloxyphenyl)-2-fluorophenol, have been applied in the development of fluorescent probes for sensing specific metal cations and pH changes. For example, derivatives sensitive to magnesium and zinc cations exhibit fluorescence enhancement under basic conditions, illustrating the potential of such fluorophenol-based compounds in environmental and biological sensing applications (Tanaka et al., 2001).
High-Performance Polymer Synthesis
4-(4-Benzyloxyphenyl)-2-fluorophenol contributes to the synthesis of high-performance polymers. One study describes the creation of fluorinated phthalazinone monomer and its polymers, showcasing the materials' excellent solubility and thermal properties, which are advantageous for engineering plastics and membrane materials (Xiao et al., 2003).
Antibacterial Agent Synthesis
Research into new fluorine-containing thiadiazolotriazinones, synthesized from precursors including 4-bromo-2-fluorophenyl groups, demonstrates the antibacterial potential of these compounds. Such studies pave the way for developing novel antimicrobial agents with enhanced efficacy against various bacterial strains (Holla et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJSHZSALBUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684578 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-fluorophenol | |
CAS RN |
147803-47-2 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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